molecular formula C11H16ClN B1492541 trans-(2-Phenylcyclobutyl)methanamine hydrochloride CAS No. 2098121-55-0

trans-(2-Phenylcyclobutyl)methanamine hydrochloride

Cat. No. B1492541
CAS RN: 2098121-55-0
M. Wt: 197.7 g/mol
InChI Key: LXKKNOFCZXABTF-ACMTZBLWSA-N
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Description

“trans-(2-Phenylcyclobutyl)methanamine hydrochloride” is a chemical compound with the IUPAC name [(1R,2R)-2-phenylcyclobutyl]methanamine;hydrochloride. It has a molecular formula of C11H16ClN and a molecular weight of 197.7 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This indicates that the compound contains a cyclobutyl ring attached to a phenyl group and a methanamine group.


Physical And Chemical Properties Analysis

“this compound” is a powder . The compound is stable at room temperature .

Scientific Research Applications

1. Circular Dichroism Studies

Circular Dichroism (CD) studies of cobalt(III) complexes involving chiral diamines, including a phenyl-substituted variant similar to trans-(2-Phenylcyclobutyl)methanamine, demonstrate the utility of these compounds in understanding molecular chirality and interactions. Such research is vital in the field of stereochemistry and molecular structure analysis (YanoShigenobu et al., 1976).

2. Investigating Radical Intermediates

Research involving the hydroxylation of hydrocarbons by methane monooxygenase using probes like trans-2-phenylmethylcyclopropane, a closely related compound, aids in understanding the radical intermediates in enzymatic reactions. Such studies have implications in biochemistry and enzymology (K. Liu et al., 1993).

3. Resolution via Crystallization

The resolution of certain cyclopropanecarboxylic acids through crystallization with phenylethylamine, similar in structure to trans-(2-Phenylcyclobutyl)methanamine, highlights its potential in the separation and purification of chiral compounds. This is crucial in pharmaceutical research and organic synthesis (V. Kovalenko & O. Kulinkovich, 2011).

4. Transfer Hydrogenation Reactions

Studies involving (4-Phenylquinazolin-2-yl)methanamine, a compound with a similar phenylamine structure, in transfer hydrogenation reactions underscore the importance of such compounds in catalytic processes. This research is significant in the field of catalysis and chemical synthesis (Şemistan Karabuğa et al., 2015).

5. Deamination Studies

Investigations on the deamination of trans-2-phenylcyclopropylamine hydrochlorides provide insights into reaction mechanisms involving cyclopropylamines. Such studies are critical in organic chemistry and reaction mechanism elucidation (K. B. Wiberg & Carmen G. Österle, 1999).

6. Photolyzable Platinum Complexes

Research on photolyzable platinum complexes, including those with trans configurations and phenylamine structures, contributes to understanding drug-DNA interactions and the development of novel cancer treatments (N. Kratochwil et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

[(1R,2R)-2-phenylcyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKKNOFCZXABTF-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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